

Technical Guide: PF-4136309 Selective CCR2 Inhibitor Profile

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Compound of Interest

Compound Name:	PF-4136309
CAS No.:	1341224-83-6; 857679-55-1
Cat. No.:	B2544593

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Executive Summary

PF-4136309 (also known as INCB8761) is a potent, highly selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).^{[1][2][3][4][5][6][7]} Originally discovered through a collaboration between Incyte and Pfizer, this small molecule was engineered to block the CCL2/CCR2 axis, a critical pathway driving monocyte recruitment to sites of inflammation and the tumor microenvironment.

This guide provides a rigorous technical analysis of **PF-4136309**, focusing on its quantitative pharmacology (IC₅₀/K_i values), mechanistic basis, and experimental protocols for validation. It is designed for researchers requiring precise benchmarking data for drug development assays.

Molecular Profile & Mechanism of Action^[4]

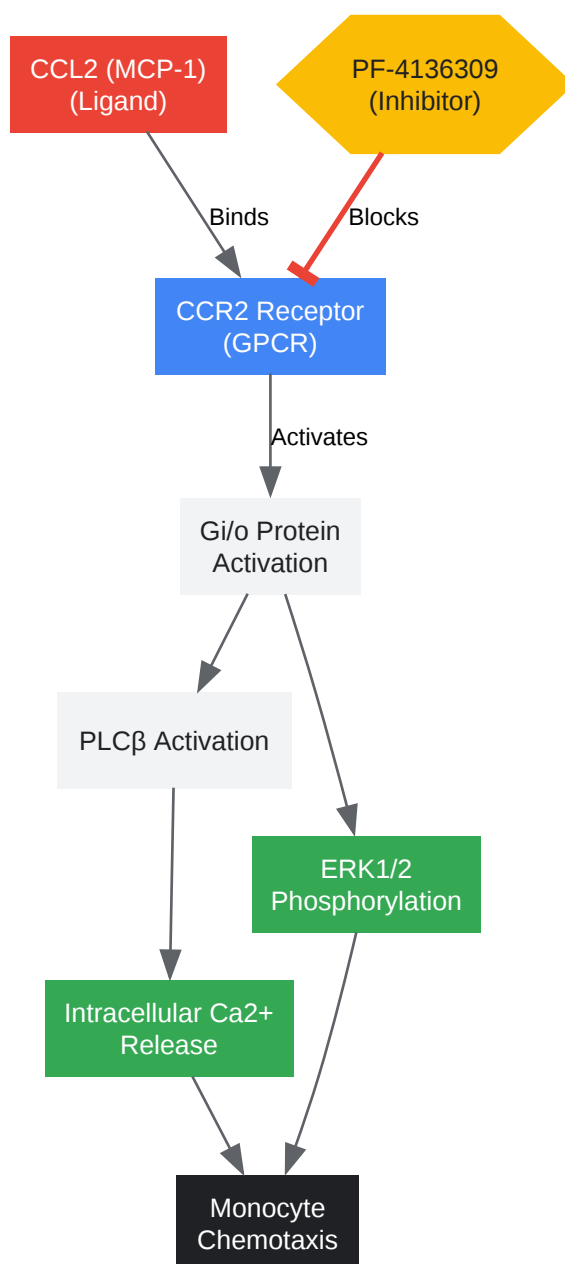
Chemical Identity^[6]

- IUPAC Name: ((3S)-1-((1S,3R)-3-isopropyl-3-((6-(trifluoromethyl)-2H-benzo[d][1,3]oxazin-3(4H)-yl)methyl)cyclopentanecarbonyl)pyrrolidin-3-yl)amine
- Molecular Formula: C₂₉H₃₁F₃N₆O₃^{[1][4]}
- Molecular Weight: 568.59 g/mol ^{[1][4][7]}
- Target: CCR2 (Antagonist)^{[1][2][3][4][5][6][7][8]}

Mechanistic Pathway

PF-4136309 functions as an orthosteric antagonist, competing with the endogenous ligand MCP-1 (CCL2) for the extracellular binding pocket of CCR2.[1] Blockade of this receptor inhibits the G

i-mediated signaling cascade, preventing downstream calcium mobilization, ERK phosphorylation, and ultimately, cytoskeletal rearrangement required for chemotaxis.



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Figure 1: Signal transduction pathway of CCR2 and the inhibitory intervention point of **PF-4136309**.

Quantitative Pharmacology: IC50 & Ki Values

The potency of **PF-4136309** varies depending on the assay format (binding vs. functional) and the biological matrix (buffer vs. whole blood). The following data consolidates validated values from primary literature.

Primary Potency Data (Human)

Assay Type	Metric	Value	Description
Chemotaxis	IC50	3.9 nM	Inhibition of MCP-1 induced migration in human PBMCs [1].
Radioligand Binding	IC50	5.2 nM	Displacement of [125I]-MCP-1 from hCCR2 [1].
Whole Blood	IC50	19 nM	Functional blockade in the presence of plasma proteins (Shift due to protein binding) [1].
Calcium Flux	IC50	3.3 nM	Inhibition of intracellular Ca ²⁺ mobilization [2].[1][4]
ERK Phosphorylation	IC50	0.5 nM	Inhibition of downstream kinase signaling [2].[1][4]

Species Selectivity & Translational Data

Translational modeling requires accounting for interspecies potency differences. **PF-4136309** exhibits high affinity for rodent CCR2, making it suitable for preclinical efficacy models.

Species	Binding IC50 (nM)	Chemotaxis IC50 (nM)
Human	5.2	3.9
Mouse	17	16
Rat	13	2.8

Selectivity Profile

PF-4136309 is highly selective (>100-fold) against homologous chemokine receptors, ensuring observed effects are CCR2-mediated.

- CCR1, CCR3, CCR5: IC50 > 1 μ M[1]
- CXCR3, CXCR5: IC50 > 1 μ M[1][4]
- hERG Channel: IC50 = 20 μ M (Weak inhibition, indicating a favorable cardiac safety margin) [1].

Experimental Methodologies

To replicate these values or benchmark new compounds against **PF-4136309**, use the following self-validating protocols.

Protocol A: [¹²⁵I]-MCP-1 Radioligand Binding Assay

Objective: Determine the affinity (K_i /IC50) of **PF-4136309** for the CCR2 receptor.

Materials:

- Cells: CCR2-transfected CHO cells or human monocytes (THP-1).
- Ligand: [¹²⁵I]-labeled MCP-1 (PerkinElmer).
- Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

Workflow:

- Preparation: Harvest cells and resuspend in binding buffer at cells/well.
- Competition: Incubate cells with 0.1 nM [¹²⁵I]-MCP-1 and varying concentrations of **PF-4136309** (M to M) for 60 minutes at room temperature.
- Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
- Wash: Wash plates 3x with ice-cold wash buffer (500 mM NaCl).
- Detection: Dry filters and measure radioactivity via liquid scintillation counting.
- Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

Validation Check: Total binding should be >10x non-specific binding (determined using 1 μM unlabeled MCP-1).

Protocol B: Transwell Chemotaxis Assay

Objective: Assess the functional ability of **PF-4136309** to inhibit monocyte migration.

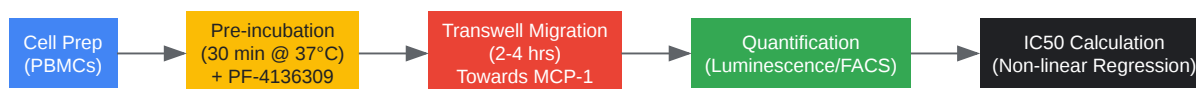
Materials:

- Chamber: 96-well Transwell plate (5 μm pore size, Corning).
- Chemoattractant: Recombinant Human MCP-1 (10 nM).
- Cells: Human PBMCs or CCR2+ cell line.

Workflow:

- Lower Chamber: Add 10 nM MCP-1 in RPMI + 0.1% BSA.

- Upper Chamber: Pre-incubate cells (/mL) with serial dilutions of **PF-4136309** for 30 minutes at 37°C.
- Migration: Load cell/drug mixture into the upper chamber. Incubate for 2-4 hours at 37°C/5% CO₂.
- Quantification: Remove upper chamber. Quantify cells in the lower chamber using ATP-luminescence (CellTiter-Glo) or flow cytometry counting beads.
- Calculation: Calculate % Inhibition relative to "No Drug" control (100% migration) and "No Chemokine" control (Background).



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Figure 2: Standardized Chemotaxis Assay Workflow for CCR2 Antagonists.

PK/PD Correlation & In Vivo Utility

When utilizing **PF-4136309** in animal models, researchers must account for the protein shift. While the biochemical IC₅₀ is ~3.9 nM, the whole blood IC₅₀ is 19 nM due to plasma protein binding (Free fraction in human serum is ~24%) [2].

- Oral Bioavailability: ~78% (Rat/Dog).[1][4][6]
- Half-life (T_{1/2}): ~2.5 hours (Rat IV).
- Dosing: Effective preclinical doses typically range from 10–30 mg/kg PO, achieving plasma concentrations sufficient to cover the whole blood IC₉₀.

References

- Xue, C.-B., et al. (2011).[2][3][4][6] Discovery of INCB8761/**PF-4136309**, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[1][2][3][4][5][6] ACS Medicinal Chemistry Letters,

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